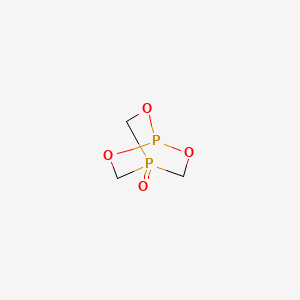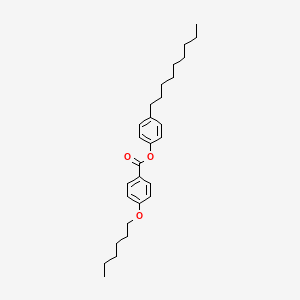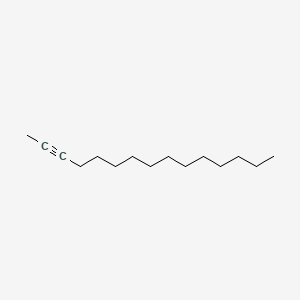
4-Bromo-2,5-dichlorophenol sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-2,5-dichlorophenol sodium salt is an organic compound with the molecular formula C6H2BrCl2ONa. It is a derivative of phenol, where the hydrogen atoms at positions 2 and 5 on the benzene ring are replaced by chlorine atoms, and the hydrogen atom at position 4 is replaced by a bromine atom. This compound is often used in various chemical and industrial applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2,5-dichlorophenol sodium salt typically involves the bromination and chlorination of phenol. The process can be summarized as follows:
Bromination: Phenol is first brominated using bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the para position.
Chlorination: The brominated phenol is then chlorinated using chlorine gas in the presence of a catalyst like iron(III) chloride to introduce chlorine atoms at the ortho positions.
Industrial Production Methods
Industrial production of this compound involves large-scale bromination and chlorination processes. These reactions are carried out in reactors equipped with efficient cooling systems to control the exothermic nature of the reactions. The final product is purified through crystallization and filtration techniques.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-2,5-dichlorophenol sodium salt undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation Reactions: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to remove the halogen atoms, yielding simpler phenolic compounds.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong bases.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Substitution: Products include various substituted phenols depending on the nucleophile used.
Oxidation: Products include quinones and other oxidized phenolic compounds.
Reduction: Products include dehalogenated phenols.
Aplicaciones Científicas De Investigación
4-Bromo-2,5-dichlorophenol sodium salt has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: It is used in studies involving enzyme inhibition and as a model compound for studying halogenated phenols.
Industry: It is used in the production of disinfectants, pesticides, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-Bromo-2,5-dichlorophenol sodium salt involves its interaction with various molecular targets. The phenolic group can form hydrogen bonds with proteins and enzymes, leading to inhibition or activation of their functions. The halogen atoms can also participate in halogen bonding, further influencing the compound’s biological activity.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dichlorophenol: Similar structure but lacks the bromine atom.
4-Bromophenol: Similar structure but lacks the chlorine atoms.
2,5-Dichlorophenol: Similar structure but lacks the bromine atom.
Uniqueness
4-Bromo-2,5-dichlorophenol sodium salt is unique due to the presence of both bromine and chlorine atoms, which confer distinct chemical and biological properties. This combination of halogens makes it more reactive and versatile compared to its simpler counterparts.
Propiedades
Número CAS |
50540-61-9 |
|---|---|
Fórmula molecular |
C6H3BrCl2NaO |
Peso molecular |
264.88 g/mol |
InChI |
InChI=1S/C6H3BrCl2O.Na/c7-3-1-5(9)6(10)2-4(3)8;/h1-2,10H; |
Clave InChI |
FYRVMZSKWATEMP-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CC(=C1Cl)Br)Cl)O.[Na] |
Números CAS relacionados |
1940-42-7 (Parent) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




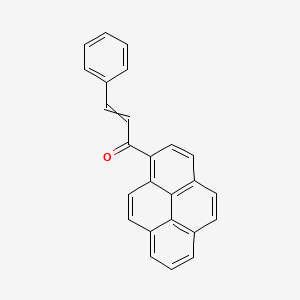

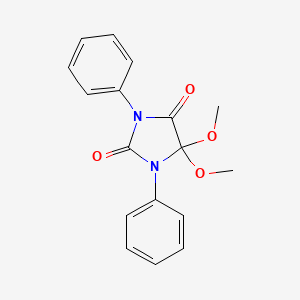
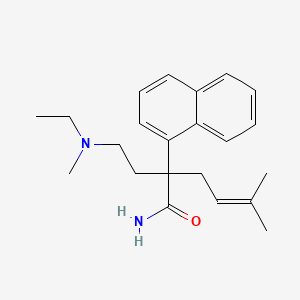
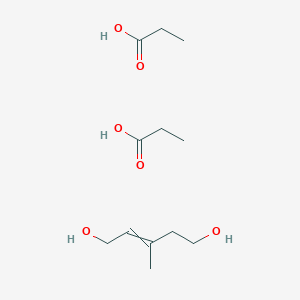


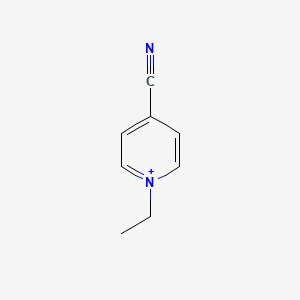
![2,4,6,8-Tetraazabicyclo[3.3.1]nonane-3,7-dione](/img/structure/B14657717.png)
